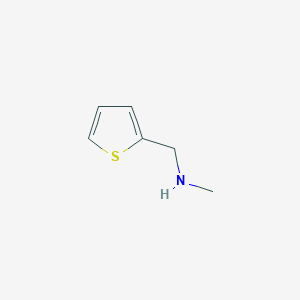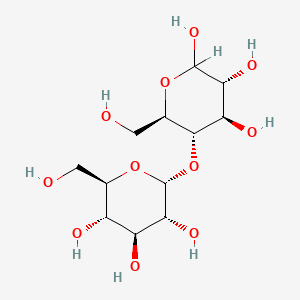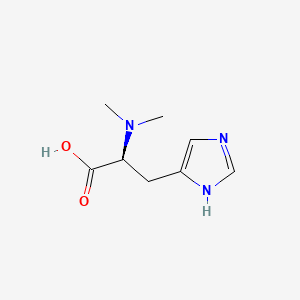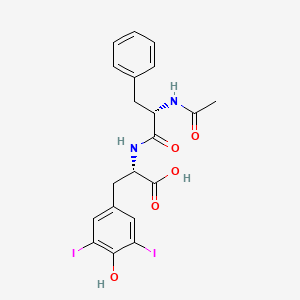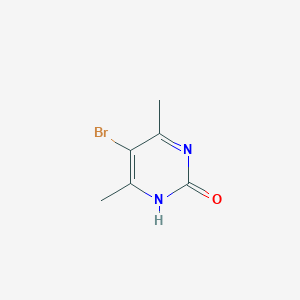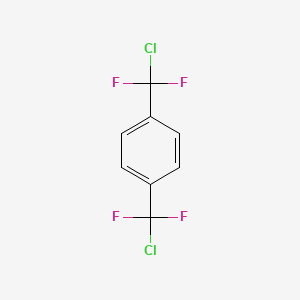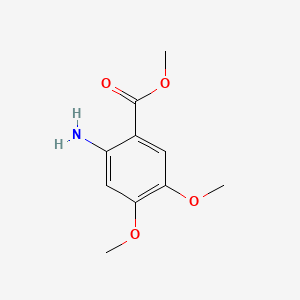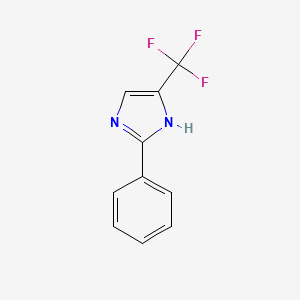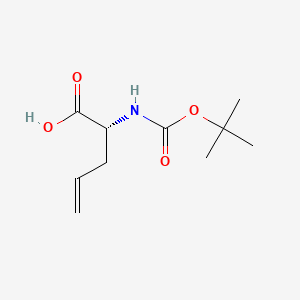
Boc-D-Allylglycine
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Applications De Recherche Scientifique
®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis. Additionally, it has applications in the development of pharmaceuticals and bioconjugates .
Mécanisme D'action
Target of Action
Boc-D-Allylglycine, also known as ®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid or Boc-D-Allyglycine.DCHA, is primarily used as a protecting group for amino functions in the synthesis of multifunctional targets . The primary targets of Boc-D-Allyglycine are amino functions that often occur in the context of synthetic projects .
Mode of Action
The mode of action of Boc-D-Allyglycine involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This conversion is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .
Biochemical Pathways
The biochemical pathways affected by Boc-D-Allyglycine are primarily related to the synthesis of multifunctional targets where amino functions often occur . The use of Boc-D-Allyglycine results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
Pharmacokinetics
It is known that the boc group is stable towards most nucleophiles and bases This stability suggests that Boc-D-Allyglycine may have good bioavailability
Result of Action
The result of the action of Boc-D-Allyglycine is the protection of amino functions, facilitating the synthesis of multifunctional targets . This protection is crucial in many synthetic projects, particularly in the field of peptide synthesis .
Action Environment
The action of Boc-D-Allyglycine can be influenced by environmental factors such as the presence of a base and the anhydride Boc 2 O . The reaction can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group towards most nucleophiles and bases suggests that Boc-D-Allyglycine may be stable under a variety of environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the pent-4-enoic acid moiety.
Reduction: Reduction reactions can target the double bond, converting it to a single bond.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products:
Oxidation: Products include epoxides or diols depending on the oxidizing agent used.
Reduction: The major product is the saturated amino acid.
Substitution: The free amino acid is obtained after Boc removal.
Comparaison Avec Des Composés Similaires
®-2-((tert-Butoxycarbonyl)amino)pentanoic acid: Similar structure but lacks the double bond.
®-2-((tert-Butoxycarbonyl)amino)hexanoic acid: Similar structure with an additional carbon in the chain.
Uniqueness: ®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is unique due to the presence of the double bond in the pent-4-enoic acid moiety. This double bond allows for additional chemical modifications that are not possible with its saturated counterparts .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDPLXLAKNJMI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)
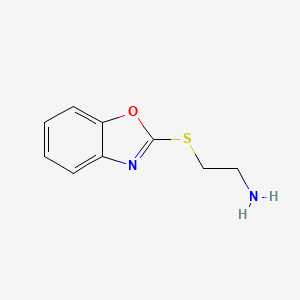
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)
